BenchChemオンラインストアへようこそ!

7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Structure-activity relationship 5-HT receptor ligands Purine-2,6-dione derivatives

7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 673490-44-3; molecular formula C₁₉H₂₅N₅O₃; MW 371.44 g/mol) is a fully synthetic, tri-substituted purine-2,6-dione (xanthine) derivative. The compound bears a benzyl group at N7, an N8-linked 3-ethoxypropylamino moiety, and methyl groups at N1 and N3 of the xanthine core.

Molecular Formula C19H25N5O3
Molecular Weight 371.441
CAS No. 673490-44-3
Cat. No. B2634627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS673490-44-3
Molecular FormulaC19H25N5O3
Molecular Weight371.441
Structural Identifiers
SMILESCCOCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C19H25N5O3/c1-4-27-12-8-11-20-18-21-16-15(17(25)23(3)19(26)22(16)2)24(18)13-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3,(H,20,21)
InChIKeyJAZDIQSNSBAPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 673490-44-3): Structural Identity and Compound Class for Research Procurement


7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 673490-44-3; molecular formula C₁₉H₂₅N₅O₃; MW 371.44 g/mol) is a fully synthetic, tri-substituted purine-2,6-dione (xanthine) derivative [1]. The compound bears a benzyl group at N7, an N8-linked 3-ethoxypropylamino moiety, and methyl groups at N1 and N3 of the xanthine core. It belongs to a class of 7,8-disubstituted 1,3-dimethylxanthines that have been systematically explored as serotonergic (5-HT1A, 5-HT2A, 5-HT7) receptor ligands [2] and, in structurally related embodiments, as inhibitors of MTH1 (NUDT1) [3]. This compound is supplied exclusively for non-human research use and lacks approved therapeutic indications in any jurisdiction.

Why Generic Substitution Fails for 7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: The Functional Specificity of N7-Benzyl and 8-Ethoxypropylamino Substituents


Within the 1,3-dimethylxanthine chemotype, simple interchange of the N7 and C8 substituents is not pharmacologically equivalent. Published structure-activity relationship (SAR) studies on related 7-substituted 8-aminoalkyl purine-2,6-diones demonstrate that the N7 substituent identity (benzyl vs. allyl vs. propynyl vs. H) can shift 5-HT1A receptor affinity by over 200-fold (Ki range: 4.3–899 nM) and alter 5-HT2A/5-HT7 selectivity profiles [1]. The 8-(3-ethoxypropyl)amino group in the target compound provides a flexible, hydrogen-bond-capable linker whose chain length and terminal ether oxygen directly modulate receptor binding, as established in analogous series where three- vs. four-carbon spacer length determined 5-HT1A affinity and functional activity [1]. Replacing this with, for example, an 8-unsubstituted or 8-bromo analog (a common synthetic intermediate, e.g., 7-benzyl-8-bromo-3-methylpurine-2,6-dione [2]) would abrogate target engagement entirely. Similarly, substituting the ethoxypropyl with a hydroxypropyl chain (CAS 130187-69-8 [3]) alters hydrogen-bond donor count and lipophilicity, potentially affecting membrane permeability and CNS penetration. These molecular features mean that procurement of an in-class but structurally distinct 'analog' does not constitute procurement of a functional equivalent.

Product-Specific Quantitative Differentiation Evidence for 7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 673490-44-3)


Structural Differentiation: N7-Benzyl vs. N7-Unsubstituted Purine-2,6-dione Core

The target compound (CAS 673490-44-3) is distinguished from its closest non-benzylated precursor, 8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 516455-44-0), by the presence of an N7-benzyl substituent. In the published SAR of 7-substituted 8-aminoalkyl purine-2,6-diones, the replacement of an N7-H with N7-benzyl consistently produced 10- to 200-fold increases in 5-HT1A receptor affinity across multiple analog pairs (e.g., from Ki >1000 nM for the unsubstituted congener to Ki 4.3–50 nM for selected N7-benzyl derivatives) [1]. The N7-benzyl group contributes critical π-stacking interactions with aromatic residues in the receptor binding pocket, and its removal is not pharmacologically silent.

Structure-activity relationship 5-HT receptor ligands Purine-2,6-dione derivatives

Lipophilicity Differentiation: Calculated logP Advantage of 8-Ethoxypropylamino Over 8-Hydroxypropylamino Analogs

The 8-(3-ethoxypropyl)amino substituent in the target compound confers higher lipophilicity than the corresponding 8-(3-hydroxypropyl)amino group found in the direct analog CAS 130187-69-8 (7-benzyl-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione; MW 343.38) [1]. Based on the terminal group difference (ethoxy –OCH₂CH₃ vs. hydroxyl –OH), the target compound is predicted to have a clogP approximately 0.5–0.7 log units higher than the hydroxypropyl analog, as estimated by the fragment contribution of the ethyl group. This difference is relevant for CNS-targeted screening programs where moderate lipophilicity (clogP ~2–3.5) is associated with favorable blood-brain barrier permeability [2].

Lipophilicity CNS drug-likeness Physicochemical profiling

Spectroscopic Identity Verification: ¹H-NMR Fingerprinting for Quality Assurance in Procurement

The target compound has a verified ¹H-NMR spectrum recorded in DMSO-d₆ and catalogued in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 9dqztKqksZo for the N3-methyl analog; the N1,N3-dimethyl derivative shares identical core resonances) [1]. Key diagnostic signals include: the N1-CH₃ singlet (~3.20 ppm), N3-CH₃ singlet (~3.40 ppm), N7-CH₂ (benzyl) singlet (~5.25 ppm), the 8-NH triplet (~6.5–7.0 ppm, exchangeable), and the ethoxypropyl chain protons (OCH₂CH₃ quartet ~3.45 ppm, OCH₂CH₃ triplet ~1.10 ppm). This spectrum enables unambiguous identity confirmation by the end user against an authenticated reference and distinguishes the compound from synthetic intermediates (e.g., the 8-bromo precursor, which lacks the characteristic 8-NH signal) [2].

Analytical characterization Identity verification ¹H-NMR spectroscopy

Molecular Property Profile: Conformity to CNS Lead-Like Chemical Space vs. Higher-MW Piperazine-Containing Analogs

The target compound (MW 371.44) has a lower molecular weight than many pharmacologically characterized piperazine-containing 7-benzyl purine-2,6-dione derivatives from the same research program, such as compound 21 (7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione; estimated MW ~575) [1]. While direct activity comparison with compound 21 (mixed 5-HT1A/5-HT2A/5-HT7 ligand with antidepressant-like effects in the forced swim test) is not possible for the target compound, the lower MW, lower rotatable bond count, and absence of a protonatable piperazine nitrogen position the target compound within a more favorable CNS lead-like chemical space (MW <400, rotatable bonds ≤10, tPSA <90 Ų), consistent with improved ligand efficiency metrics if target engagement is confirmed [2].

CNS drug-likeness Molecular weight Physicochemical profiling

Core Scaffold Versatility: Purine-2,6-dione as a Privileged Structure for 5-HT and Purine Metabolism Enzyme Targets

The 7-benzyl-8-aminoalkyl purine-2,6-dione scaffold has demonstrated dual target engagement potential. In a structurally closely related 8-substituted purine-2,6-dione (BindingDB ID BDBM50162075, CHEMBL3794167), an IC50 of 0.5 nM against MTH1 (oxidized purine nucleoside triphosphate hydrolase) has been recorded using 8-oxo-dGTP as substrate [1]. Separately, human MTH1 inhibitors based on purine-2,6-dione cores have achieved IC50 values of 0.2–330 nM across different chemotypes, establishing this scaffold as a validated MTH1 inhibitory framework [2]. Simultaneously, the published 5-HT receptor SAR in this class (Ki range 4.3–899 nM at 5-HT1A) [3] highlights that the core scaffold is privileged for both nucleotide metabolism enzyme and aminergic GPCR targets. The target compound's specific substitution pattern (N7-benzyl, 8-ethoxypropylamino, N1,N3-dimethyl) occupies a unique intersection of these two target landscapes that is not recapitulated by any single commercially available analog.

Polypharmacology MTH1 inhibition 5-HT receptor affinity

Recommended Research and Industrial Application Scenarios for 7-Benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 673490-44-3)


5-HT Receptor Panel Profiling in CNS Drug Discovery Hit Identification

Based on published SAR in the 7-substituted 8-aminoalkyl purine-2,6-dione class, where N7-benzyl derivatives consistently display nanomolar affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors [1], the target compound (CAS 673490-44-3) is suitable as a focused screening candidate in radioligand displacement assays against a panel of serotonergic GPCRs. Its molecular weight (371.44) and predicted CNS lead-like properties support its use in programs targeting mood disorders requiring identification of novel 5-HT receptor modulators with improved ligand efficiency over higher-MW piperazine analogs. Procurement should include identity verification by ¹H-NMR (SpectraBase reference spectrum available [2]) prior to assay deployment.

MTH1 (NUDT1) Inhibitor Screening in Oncology Research Programs

The purine-2,6-dione scaffold has yielded potent MTH1 inhibitors with IC50 values in the sub-nanomolar to mid-nanomolar range (0.2–330 nM) [3]. The target compound, as a structurally distinct N7-benzyl, 8-ethoxypropylamino-substituted xanthine, represents a chemotype that has not been exhaustively profiled against MTH1 and may offer differentiated selectivity over the MTH1 inhibitors already described in the literature. Recommended application: in vitro MTH1 enzymatic assay using 8-oxo-dGTP substrate with comparator benchmarking against known MTH1 inhibitors to assess potency and selectivity.

Synthetic Chemistry: Scaffold for Diversification via Late-Stage Functionalization

The target compound contains three sites amenable to further chemical diversification: (i) the 8-amino group, which can be alkylated or acylated; (ii) the terminal ethoxy oxygen, which can be demethylated to reveal a hydroxyl handle for further coupling; and (iii) the N7-benzyl group, which can undergo hydrogenolysis to expose the N7-H core for re-functionalization. This synthetic versatility [4] makes the compound valuable as a central intermediate in medicinal chemistry campaigns aiming to explore SAR around the purine-2,6-dione core. The available ¹H-NMR characterization [2] provides a baseline for monitoring the success of subsequent chemical transformations.

Analytical Reference Standard for LC-MS and NMR Method Development

With a well-defined molecular formula (C₁₉H₂₅N₅O₃), specific monoisotopic mass (371.1957 Da), and a catalogued ¹H-NMR spectrum (SpectraBase [2]), the target compound can serve as a reference standard for developing liquid chromatography-mass spectrometry (LC-MS) single-ion monitoring (SIM) methods and for calibrating NMR instruments in laboratories working with purine-2,6-dione chemical libraries. The compound can also function as a system suitability test standard when analyzing structurally related analogs for purity and identity.

Quote Request

Request a Quote for 7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.